Cas no 19693-04-0 (Ethanone, 1-(9-methyl-10H-phenothiazin-2-yl)-)

19693-04-0 structure
Product name:Ethanone, 1-(9-methyl-10H-phenothiazin-2-yl)-
CAS No:19693-04-0
MF:C15H13NOS
MW:255.334822416306
CID:1388463
Ethanone, 1-(9-methyl-10H-phenothiazin-2-yl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(9-methyl-10H-phenothiazin-2-yl)-
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- Inchi: 1S/C15H13NOS/c1-9-4-3-5-14-15(9)16-12-8-11(10(2)17)6-7-13(12)18-14/h3-8,16H,1-2H3
- InChI Key: PMUHFHTYHISJCC-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC=C2C(=C1)NC1=C(C=CC=C1C)S2)C
Computed Properties
- Exact Mass: 255.07189
Experimental Properties
- Density: 1.219±0.06 g/cm3(Predicted)
- Melting Point: 150 °C
- Boiling Point: 458.1±45.0 °C(Predicted)
- PSA: 20.31
- pka: -1.77±0.20(Predicted)
Ethanone, 1-(9-methyl-10H-phenothiazin-2-yl)- Related Literature
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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